molecular formula C14H15ClN2O B1319243 N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine CAS No. 937606-36-5

N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine

Cat. No.: B1319243
CAS No.: 937606-36-5
M. Wt: 262.73 g/mol
InChI Key: BOVHGUOBSFDJAP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-chloro-2-[3-(dimethylamino)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(15)8-13(14)16/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVHGUOBSFDJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-chlorophenol and 3-bromophenyl-N,N-dimethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2-amino-4-chlorophenol is reacted with 3-bromophenyl-N,N-dimethylamine under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or chlorophenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or potassium carbonate in DMF.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds containing the phenyl-N,N-dimethylamino group exhibit significant antioxidant activities. For instance, studies have shown that derivatives with this functional group can effectively scavenge free radicals, which is crucial for developing therapeutic agents against oxidative stress-related diseases. The antioxidant potential was measured using assays such as the ferric reducing antioxidant power and radical scavenging activity against various radicals, demonstrating that these compounds could serve as potential drug candidates for conditions like cardiovascular diseases and cancer .

Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating critical signaling pathways such as the PI3K/Akt/mTOR pathway. This modulation leads to enhanced responses to DNA damage and cell cycle arrest, making it a candidate for further development in cancer therapy . Additionally, the compound's ability to promote autophagy in gastric cancer cells highlights its potential in treating various malignancies .

Agricultural Applications

Pesticide Development
N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine has been explored for its potential use as a pesticide. Its structural similarity to known herbicides suggests it may inhibit specific biochemical pathways in pests, providing a basis for developing new agricultural chemicals with enhanced efficacy and reduced environmental impact. The chlorophenoxy group is particularly noted for its role in herbicide activity, making this compound a candidate for further investigation in agrochemical formulations.

Materials Science

Polymer Synthesis
In materials science, the compound can be utilized as a building block for synthesizing novel polymers. Its functional groups allow for various chemical modifications, enabling the creation of materials with tailored properties such as increased thermal stability or enhanced mechanical strength. Researchers are investigating the incorporation of this compound into polymer matrices to develop advanced materials suitable for applications in coatings and composites.

Summary of Findings

Application Area Key Findings Potential Impact
Medicinal ChemistryExhibits strong antioxidant activity; induces apoptosis in cancer cellsPotential drug candidate for oxidative stress-related diseases and cancer therapy
Agricultural SciencePossible herbicide candidate due to structural similarities with existing pesticidesDevelopment of effective and environmentally friendly agricultural chemicals
Materials ScienceCan be used to synthesize novel polymers with desirable propertiesCreation of advanced materials for industrial applications

Mechanism of Action

The mechanism of action of N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound shares a core structure with several derivatives, differing in substituent type, position, and halogenation (Table 1).

Table 1. Structural Comparison of N-[3-(Substituted Phenoxy)phenyl]-N,N-dimethylamine Derivatives

Compound Name Substituents (Phenoxy Ring) Molecular Formula Molecular Weight CAS Number Source
This compound 2-amino, 4-Cl C₁₄H₁₅ClN₂O ~263.7 Not explicitly listed Inferred from
N-[3-(2-Amino-4-methylphenoxy)phenyl]-N,N-dimethylamine 2-amino, 4-CH₃ C₁₅H₁₈N₂O 242.32 946728-44-5
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine 2-amino, 5-CH₃ C₁₅H₁₈N₂O 242.32 946716-42-3
N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine 4-amino, 2-CH₃ C₁₅H₁₈N₂O 242.32 Not listed
N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine 2-amino, 4-F C₁₄H₁₅FN₂O 246.29 937596-49-1

Key Observations :

  • Halogen vs. Methyl Substitution : Chlorine (Cl) and fluorine (F) at the 4-position increase molecular weight and polarity compared to methyl (CH₃). Chlorine’s larger atomic radius may enhance lipophilicity, influencing membrane permeability.
  • Amino Group Position: The 2-amino group is conserved across analogs, but its pairing with 4-Cl (target compound) vs.

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility :
  • Chlorinated Analog : Higher logP (lipophilicity) compared to methyl or fluoro-substituted derivatives due to Cl’s hydrophobic nature. This may improve CNS penetration but reduce aqueous solubility.
Pharmacological Relevance :
  • 5-HT6 Receptor Ligands : Compounds like SB-399885 () share dimethylamine moieties and halogenated aromatic systems, suggesting the target compound may interact with similar receptors.

Biological Activity

N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine, a compound featuring a dimethylamine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, along with a dimethylamine functional group. Its chemical formula is C14H15ClN2OC_{14}H_{15}ClN_2O with a CAS number of 937604-75-6. The presence of the dimethylamine group is significant as it influences the compound's interaction with biological targets.

Biological Activity

1. Pharmacological Properties

Research indicates that compounds containing dimethylamine exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that derivatives of dimethylamine can possess antimicrobial properties, making them potential candidates for treating bacterial infections .
  • Anticancer Effects : The compound has been evaluated for its ability to inhibit tumor growth and metastasis. Its structural features allow it to modulate pathways involved in cancer progression .
  • Antihistaminic and Analgesic Properties : Similar compounds have demonstrated efficacy in treating allergic reactions and pain management, suggesting that this compound may share these properties .

2. Mechanism of Action

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine reuptake inhibition, similar to tricyclic antidepressants (TCAs) . This interaction may contribute to both its antidepressant and analgesic effects.

Research Findings

Case Studies and Experimental Data

  • Anticancer Studies : In vitro studies utilizing human liver HepG2 cells demonstrated that derivatives of this compound can significantly enhance cytotoxicity when used in combination with other chemotherapeutic agents like cisplatin. The results indicated a synergistic effect that could improve treatment outcomes for liver cancer patients .
  • Antimicrobial Testing : A series of experiments assessed the antibacterial efficacy of this compound against common pathogens such as Escherichia coli. Results showed promising activity, supporting its potential use as an antimicrobial agent .

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli
AnticancerEnhanced cytotoxicity in HepG2 cells
AntihistaminicPotential for allergy treatment

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